molecular formula C21H17Cl2NO3 B11568077 1-[5-(3,4-Dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline

1-[5-(3,4-Dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline

Cat. No.: B11568077
M. Wt: 402.3 g/mol
InChI Key: MRWNESHUWGQEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(3,4-Dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with a dichlorophenyl group and a dihydroisoquinoline moiety with dimethoxy substitutions

Preparation Methods

The synthesis of 1-[5-(3,4-Dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with the dichlorophenyl group: This step often involves a halogenation reaction, where chlorine atoms are introduced to the phenyl ring.

    Formation of the dihydroisoquinoline moiety: This can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Dimethoxy substitution:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[5-(3,4-Dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the compound, using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger, more complex molecules.

Scientific Research Applications

1-[5-(3,4-Dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Biological Research: The compound is used to investigate cellular pathways and molecular interactions, particularly in studies related to signal transduction and receptor binding.

    Materials Science: Due to its unique structure, the compound is explored for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism by which 1-[5-(3,4-Dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline exerts its effects involves interactions with specific molecular targets. These may include:

    Receptor Binding: The compound can bind to various receptors, modulating their activity and influencing cellular responses.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways and biochemical processes.

    Signal Transduction: The compound can interfere with signal transduction pathways, altering cellular communication and function.

Comparison with Similar Compounds

When compared to similar compounds, 1-[5-(3,4-Dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline stands out due to its unique combination of structural features. Similar compounds include:

Properties

Molecular Formula

C21H17Cl2NO3

Molecular Weight

402.3 g/mol

IUPAC Name

1-[5-(3,4-dichlorophenyl)furan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline

InChI

InChI=1S/C21H17Cl2NO3/c1-25-19-10-12-7-8-24-21(14(12)11-20(19)26-2)18-6-5-17(27-18)13-3-4-15(22)16(23)9-13/h3-6,9-11H,7-8H2,1-2H3

InChI Key

MRWNESHUWGQEMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.